(4-Phenyl-1-bicyclo[2.2.2]octanyl) 4-butylcyclohexane-1-carboxylate
Overview
Description
(4-Phenyl-1-bicyclo[2.2.2]octanyl) 4-butylcyclohexane-1-carboxylate is a complex organic compound featuring a bicyclo[2.2.2]octane core. This structure is notable for its rigidity and stability, making it a valuable scaffold in various chemical and pharmaceutical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Phenyl-1-bicyclo[2.2.2]octanyl) 4-butylcyclohexane-1-carboxylate typically involves a series of cycloaddition reactions. One common method is the enantioselective synthesis of bicyclo[2.2.2]octane-1-carboxylates under metal-free conditions. This process uses an organic base to mediate the reaction, resulting in high yields and excellent enantioselectivities .
Industrial Production Methods
Industrial production of this compound may involve large-scale cycloaddition reactions, utilizing palladium-catalyzed decarboxylative (4 + 3) cycloadditions of bicyclobutanes with 2-alkylidenetrimethylene carbonates . This method allows for the efficient production of the compound under controlled conditions.
Chemical Reactions Analysis
Types of Reactions
(4-Phenyl-1-bicyclo[2.2.2]octanyl) 4-butylcyclohexane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using standard reducing agents.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions may include the use of halogenating agents or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or alkanes.
Scientific Research Applications
(4-Phenyl-1-bicyclo[2.2.2]octanyl) 4-butylcyclohexane-1-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antibacterial and antiviral activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (4-Phenyl-1-bicyclo[2.2.2]octanyl) 4-butylcyclohexane-1-carboxylate involves its interaction with specific molecular targets. The compound’s rigid structure allows it to fit into binding sites of enzymes or receptors, potentially inhibiting or modulating their activity. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Bicyclo[2.2.2]octane derivatives: These compounds share the bicyclo[2.2.2]octane core and exhibit similar stability and rigidity.
Bicyclo[1.1.1]pentane derivatives: Known for their rigid structure and metabolic stability.
Cubane derivatives: Another class of rigid, stable compounds used in various applications.
Uniqueness
(4-Phenyl-1-bicyclo[2.2.2]octanyl) 4-butylcyclohexane-1-carboxylate is unique due to its specific combination of the bicyclo[2.2.2]octane core with a phenyl and butylcyclohexane moiety. This unique structure imparts distinct chemical and physical properties, making it valuable in specialized applications.
Properties
IUPAC Name |
(4-phenyl-1-bicyclo[2.2.2]octanyl) 4-butylcyclohexane-1-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H36O2/c1-2-3-7-20-10-12-21(13-11-20)23(26)27-25-17-14-24(15-18-25,16-19-25)22-8-5-4-6-9-22/h4-6,8-9,20-21H,2-3,7,10-19H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIYXHPPQRAQQAN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1CCC(CC1)C(=O)OC23CCC(CC2)(CC3)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H36O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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